molecular formula C9H9ClN5O2+ B590926 Imidacloprid-olefin CAS No. 115086-54-9

Imidacloprid-olefin

Cat. No. B590926
CAS RN: 115086-54-9
M. Wt: 254.654
InChI Key: TYLCDJYHUVCRBH-UHFFFAOYSA-O
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Description

Imidacloprid-olefin is a chemical substance that belongs to the new class of insecticides . It is a metabolite of the insecticide, imidacloprid . It has a CAS number of 115086-54-9 . Its molecular formula is C9 H10 Cl N5 O2 and it has a molecular weight of 254.65 .


Synthesis Analysis

The synthesis of Imidacloprid-olefin can be achieved through chemical reactions . A study highlighted the residue persistence of imidacloprid in the environment for up to 3000 days . Bacteria-mediated degradation has been established as a viable approach with Bacillus spp. being among the most efficient at 30 ℃ and pH 7 .


Molecular Structure Analysis

Imidacloprid-olefin was found to be in a tautomeric form where the proton is on the N (1) position of the imidazole ring and forms a hydrogen bond to one of the oxygen atoms of the coplanar nitroamine group .


Chemical Reactions Analysis

Under conditions of low-energy collision-induced dissociation (CID) in a linear ion trap, Imidacloprid-olefin fragments via a major loss of water, together with minor competing losses . DFT calculations revealed that loss of water was energetically more favorable compared to HNO2 and loss .


Physical And Chemical Properties Analysis

Imidacloprid-olefin is stable and colorless to yellow liquid with high solubility . It is a metabolite of the insecticide, imidacloprid .

Scientific Research Applications

Crop Protection

Imidacloprid-olefin is widely used in the agricultural sector for controlling insect pests. It is particularly effective against termites, thrips, aphids, and other sucking pests that can destroy major crops like cotton, rice, and maize .

Environmental Impact Study

Research has been conducted to understand the long-term environmental repercussions of Imidacloprid-olefin. Studies have highlighted its residue persistence in the environment for up to 3000 days .

Microbial Intervention

Microbial intervention has garnered much attention as an eco-friendly and economically workable option for dealing with the effects of Imidacloprid-olefin. Bacteria-mediated degradation has been established as a viable approach, with Bacillus spp. being among the most efficient .

Genetic Research

Research into the interplay of genes implicated in Imidacloprid-olefin remediation has been conducted. The CPM, CYP4C71v2, CYP4C72, and CYP6AY3v2 genes that synthesize cyt p450 monooxygenase enzyme play a leading role in Imidacloprid-olefin degradation .

Soil Quality Analysis

Comparative metagenomic investigation reveals dominant neonicotinoid degradation genes in agriculture compared to forest soils with distinctive microbial communities .

Residue Detection

Nanomaterials have driven the development of highly sensitive sensing platforms for detecting Imidacloprid-olefin residues with high sensitivity for food safety .

Mechanism of Action

Target of Action

Imidacloprid-olefin, like its parent compound imidacloprid, is a neonicotinoid insecticide . Neonicotinoids act on the central nervous system of insects . The primary targets of imidacloprid-olefin are the nicotinic acetylcholine receptors (nAChRs) in the insect’s nervous system . These receptors play a crucial role in transmitting signals between nerves .

Mode of Action

Imidacloprid-olefin interacts with its targets by binding to the nAChRs, thereby blocking the normal conduction of the central nervous system in insects . Specifically, it causes a blockage of the nicotinergic neuronal pathway . By blocking these receptors, imidacloprid-olefin prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death .

Biochemical Pathways

The biochemical pathways affected by imidacloprid-olefin are primarily those involved in the transmission of neural signals in insects. The blockage of the nicotinergic neuronal pathway disrupts the normal functioning of the insect’s nervous system .

Pharmacokinetics

It is known that imidacloprid, the parent compound, is highly soluble, non-volatile, and persistent in soil . It is moderately mobile and has a low risk of bioaccumulating . These properties likely influence the bioavailability of imidacloprid-olefin in the environment and within the bodies of insects.

Result of Action

The primary result of imidacloprid-olefin’s action is the paralysis and eventual death of insects . This is due to the disruption of neural signal transmission caused by the blockage of nAChRs . At the cellular level, this disruption can lead to various effects, such as cytotoxicity and decreased cell viability .

Action Environment

The action, efficacy, and stability of imidacloprid-olefin can be influenced by various environmental factors. For instance, the persistence of imidacloprid, the parent compound, in the environment can be up to 3000 days . This suggests that imidacloprid-olefin may also persist in the environment for extended periods. Furthermore, the toxicity of imidacloprid-olefin to non-target organisms and its potential environmental risks are areas of ongoing research .

Safety and Hazards

Imidacloprid-olefin is toxic if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . In case of fire, hazardous decomposition products may be produced such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and Hydrogen chloride gas .

Future Directions

In the future, a systems biology approach incorporating integrated kinetics should be utilized to come up with innovative strategies for moderating the adverse effects of imidacloprid on the environment . The development of highly sensitive sensing platforms owing to their unique physical and chemical properties of nanomaterials has driven the detection of IMI residues with high sensitivity for food safety .

properties

IUPAC Name

N-[1-[(6-chloropyridin-3-yl)methyl]imidazol-2-yl]nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLCDJYHUVCRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037562
Record name Imidacloprid-olefin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115086-54-9
Record name Imidacloprid-olefin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115086-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidacloprid-olefin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does imidacloprid-olefin exert its insecticidal effect?

A1: Like its parent compound, imidacloprid-olefin acts as an agonist of nicotinic acetylcholine receptors (nAChRs) in insects. [] It binds to these receptors in the insect nervous system, leading to overstimulation and disruption of nerve impulses, ultimately resulting in paralysis and death. []

Q2: Is imidacloprid-olefin more toxic to insects than imidacloprid?

A2: Yes, research indicates that imidacloprid-olefin exhibits greater insecticidal activity compared to imidacloprid. [, , ] This difference in toxicity is likely attributed to structural differences influencing their binding affinity to insect nAChRs.

Q3: How does the presence of imidacloprid-olefin contribute to the long-lasting control of pests observed with imidacloprid treatments?

A3: Studies show that imidacloprid-olefin, along with other bioactive metabolites of imidacloprid, can act synergistically with the parent compound. [] This means their combined insecticidal activity is greater than the sum of their individual activities. This synergism contributes to the extended pest control observed, even when individual compound concentrations are below lethal levels. []

Q4: How is imidacloprid-olefin distributed within plants?

A4: Imidacloprid-olefin primarily accumulates in the green tissues of plants, such as leaves. [] Interestingly, it's not typically detected in roots, even when imidacloprid is applied to the soil. [, ] This suggests that imidacloprid-olefin is likely formed within the green tissues themselves and is not transported from roots or other plant parts.

Q5: What can you tell us about the detection of imidacloprid-olefin in honey bees and their environment?

A5: Research has shown that imidacloprid-olefin can be found in honey bee colonies located near treated crops. [] It is primarily detected in pollen, bee bread, honey, and wax, indicating that pollen acts as the main entry route for this metabolite into the hive. []

Q6: Are there any long-term effects of exposure to imidacloprid-olefin?

A7: While acute toxicity data is available, research on the long-term ecological effects of imidacloprid-olefin exposure is ongoing. [] Further investigation is needed to fully understand the chronic effects on various organisms and the potential for bioaccumulation within ecosystems.

Q7: What analytical methods are employed for the detection and quantification of imidacloprid-olefin?

A8: Several techniques are used for imidacloprid-olefin analysis, with High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) being widely employed. [, , , ] This method provides the sensitivity and selectivity needed to detect trace amounts of this metabolite in various matrices, including plant tissues, soil, and insect samples. [, , , ]

Q8: What is known about the degradation and persistence of imidacloprid-olefin in the environment?

A9: Research on the environmental fate of imidacloprid-olefin is ongoing. Studies suggest that its degradation rate varies depending on factors like temperature, soil type, and microbial activity. [, ] More research is needed to fully elucidate its persistence and potential for long-term environmental impact.

Q9: Are there any efforts to develop alternatives to imidacloprid and mitigate the risks associated with its metabolites, including imidacloprid-olefin?

A10: Yes, research into alternative pest control strategies is underway, driven by concerns over the environmental impact of neonicotinoids. [] These alternatives include integrated pest management (IPM) approaches, biopesticides, and the development of new insecticides with potentially lower environmental persistence and toxicity profiles.

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